2,4,5-Trimethylaniline
Overview
Description
2,4,5-Trimethylaniline is an aromatic amine with the molecular formula C9H13N. It appears as white crystals or a beige powder and is primarily used as an intermediate in the manufacture of dyes . This compound is known for its potential carcinogenic properties, making it a subject of interest in various scientific studies .
Biochemical Analysis
Biochemical Properties
2,4,5-Trimethylaniline is a substituted aniline . It is insoluble in water and neutralizes acids in exothermic reactions to form salts
Cellular Effects
It has been found to be mutagenic in the Salmonella typhimurium with metabolic activation, cultured rat fibroblasts, and in vivo in Drosophila melanogaster .
Molecular Mechanism
It is known to neutralize acids in exothermic reactions to form salts , suggesting it may interact with acidic biomolecules in the body
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been found to cause tumors in rats and mice when administered at certain doses
Dosage Effects in Animal Models
In animal models, this compound has been found to cause tumors when administered at certain doses
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,5-Trimethylaniline can be synthesized through the nitration of mesitylene followed by reduction. The nitration process involves treating mesitylene with a mixture of nitric acid and sulfuric acid to introduce nitro groups. The resulting nitro compound is then reduced using hydrogen gas in the presence of a catalyst such as palladium on carbon to yield this compound .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trimethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: The compound can be reduced further to form different amine derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2,4,5-Trimethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its mutagenic and carcinogenic properties.
Medicine: Investigated for its potential effects on liver carcinoma.
Industry: Utilized in the production of various organic compounds and as a standard in chromatographic analysis
Mechanism of Action
The mechanism of action of 2,4,5-Trimethylaniline involves its interaction with cellular components leading to mutagenic and carcinogenic effects. It is known to induce liver carcinoma in experimental animals by causing DNA damage and promoting uncontrolled cell proliferation. The compound’s molecular targets include DNA and various enzymes involved in cellular metabolism .
Comparison with Similar Compounds
2,4,6-Trimethylaniline: Another substituted aniline used in dye synthesis.
2,4-Dimethylaniline: Used in the production of herbicides and dyes.
2,6-Dimethylaniline: Utilized in the synthesis of pharmaceuticals and dyes.
Uniqueness: 2,4,5-Trimethylaniline is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. Its potential carcinogenicity also sets it apart from other similar compounds, making it a significant subject of toxicological studies .
Properties
IUPAC Name |
2,4,5-trimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-6-4-8(3)9(10)5-7(6)2/h4-5H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIPMKQAAJKBKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Record name | 2,4,5-TRIMETHYLANILINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
21436-97-5 (hydrochloride) | |
Record name | 2,4,5-Trimethylaniline | |
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DSSTOX Substance ID |
DTXSID9021398 | |
Record name | 2,4,5-Trimethylaniline | |
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Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,4,5-trimethylaniline appears as white crystals or beige powder. (NTP, 1992), White or beige solid; [CAMEO] | |
Record name | 2,4,5-TRIMETHYLANILINE | |
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Record name | 2,4,5-Trimethylaniline | |
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Boiling Point |
453 to 455 °F at 760 mmHg (NTP, 1992), 234.5 °C | |
Record name | 2,4,5-TRIMETHYLANILINE | |
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Record name | 2,4,5-TRIMETHYLANILINE | |
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Solubility |
less than 0.1 mg/mL at 73 °F (NTP, 1992), Sol in alcohol and ether; insol in water | |
Record name | 2,4,5-TRIMETHYLANILINE | |
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Record name | 2,4,5-TRIMETHYLANILINE | |
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Density |
0.957 (NTP, 1992) - Less dense than water; will float, 0.957 | |
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Vapor Pressure |
1 mmHg at 155.1 °F ; 10 mmHg at 228.2 °F (NTP, 1992), 0.009 [mmHg] | |
Record name | 2,4,5-TRIMETHYLANILINE | |
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Record name | 2,4,5-Trimethylaniline | |
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Color/Form |
White crystals, NEEDLES OBTAINED FROM WATER AS SOLVENT | |
CAS No. |
137-17-7 | |
Record name | 2,4,5-TRIMETHYLANILINE | |
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Melting Point |
154 °F (NTP, 1992), 68 °C | |
Record name | 2,4,5-TRIMETHYLANILINE | |
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